
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecyl-2-azaspiro(45)decane hydrochloride is a chemical compound with the molecular formula C21H41ClN It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride typically involves the reaction of a dodecylamine with a spirocyclic ketone under acidic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The final product is obtained by crystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the spirocyclic ketone to a secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azaspiro compounds.
科学的研究の応用
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
2-Azaspiro(4.5)decane hydrochloride: A simpler analog with similar structural features but lacking the dodecyl group.
2,7-Diazaspiro(4.5)decan-1-one hydrochloride: Contains an additional nitrogen atom in the spirocyclic ring.
8-Oxa-2-azaspiro(4.5)decane: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride is unique due to the presence of the dodecyl group, which imparts distinct physicochemical properties and enhances its potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
795-65-3 |
|---|---|
分子式 |
C21H42ClN |
分子量 |
344.0 g/mol |
IUPAC名 |
2-dodecyl-2-azoniaspiro[4.5]decane;chloride |
InChI |
InChI=1S/C21H41N.ClH/c1-2-3-4-5-6-7-8-9-10-14-18-22-19-17-21(20-22)15-12-11-13-16-21;/h2-20H2,1H3;1H |
InChIキー |
BEPCLDBBWBAQAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[NH+]1CCC2(C1)CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















